1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16768606
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(2,2-dimethylpropyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N2O2/c1-9(2,3)6-11-7(8(12)13)4-5-10-11/h4-5H,6H2,1-3H3,(H,12,13) |
| Standard InChI Key | JGIZBJXJAAVIBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CN1C(=CC=N1)C(=O)O |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
1-(2,2-Dimethylpropyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1784486-56-1) belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is , with a molecular weight of 182.22 g/mol . The substituents include a 2,2-dimethylpropyl group at the N-1 position and a carboxylic acid moiety at the C-5 position, conferring both hydrophobicity and reactivity (Fig. 1).
Structural Analysis
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Pyrazole Core: Planar aromatic system with resonance stabilization.
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2,2-Dimethylpropyl Group: Branched alkyl chain enhancing lipophilicity.
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Carboxylic Acid: Polar functional group enabling hydrogen bonding and salt formation.
Synthetic Accessibility
Commercial availability is limited to research-grade quantities, with suppliers offering purities up to 95% . Storage recommendations specify sealing in dry conditions at 2–8°C to prevent degradation .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves multi-step protocols starting from pyrazole precursors. A representative method includes:
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Intermediate Formation: Dissolving a pyrazole intermediate in anhydrous ethanol.
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Methylhydrazine Addition: Introducing aqueous methylhydrazine at 0–5°C to facilitate cyclization.
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Work-Up: Extraction with ethyl acetate, followed by column chromatography for purification.
This route achieves yields up to 94% with purity >90%.
Alternative Methods
A chlorination pathway using thionyl chloride () converts the carboxylic acid to its acyl chloride derivative, enabling further functionalization. For example:
Table 1: Comparative Synthesis Protocols
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Methylhydrazine | 94 | >90 |
| Chlorination | Thionyl chloride | 88 | 95 |
| Ester hydrolysis | NaOH (aqueous) | 85 | 92 |
Physicochemical Properties
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-):
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δ 1.02 (s, 9H, -C(CH₃)₃)
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δ 4.21 (s, 2H, -CH₂-)
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δ 6.89 (s, 1H, pyrazole-H)
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δ 12.1 (broad, 1H, -COOH)
IR (KBr, cm⁻¹):
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1695 (C=O stretch)
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1550 (pyrazole ring vibration)
Biological Activities and Mechanisms
Insecticidal Efficacy
Against Aphis fabae (black bean aphid), derivatives of this compound exhibit mortality rates comparable to imidacloprid (85.7% at 12.5 mg/L) . Mechanistic studies suggest:
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Enzyme Inhibition: Disruption of acetylcholinesterase (AChE) or NADH dehydrogenase .
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Metabolic Interference: Blockage of ATP synthesis in mitochondrial pathways .
Table 2: Bioactivity Profile
Structure-Activity Relationships (SAR)
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N-Alkyl Substitution: Bulky groups (e.g., 2,2-dimethylpropyl) enhance lipophilicity and membrane penetration.
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Carboxylic Acid Group: Critical for hydrogen bonding with target enzymes .
Industrial and Research Applications
Agrochemical Development
As a lead compound for novel insecticides, its efficacy against aphids positions it for integration into integrated pest management (IPM) systems .
Pharmaceutical Intermediates
The carboxylic acid moiety enables conjugation with bioactive molecules, as demonstrated in neuraminidase inhibitor hybrids .
Case Study: Hybridization with oseltamivir derivatives improved antiviral activity by 56% in neuraminidase inhibition assays .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, desiccated |
| Disposal | Incineration |
| First Aid | Flush eyes with water |
Future Directions
Mechanistic Elucidation
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Target Identification: Proteomic studies to pinpoint inhibited enzymes.
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Metabolite Profiling: LC-MS analysis of degradation pathways.
Derivative Optimization
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